2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenethylacetamide
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Description
2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenethylacetamide is a useful research compound. Its molecular formula is C19H25N3O3 and its molecular weight is 343.427. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Pathways and Structural Diversity : Research into compounds with similar structures, such as 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, has led to the development of various synthetic methods. These methods allow for the preparation of compounds with potential antihypertensive activities, showcasing the importance of structural diversity in drug discovery (Caroon et al., 1981).
Molecular Diversity and Chemical Reactivity : The study of reactions involving electron-deficient alkynes and specific acids has resulted in the formation of compounds with diazaspiro[4.5]decane structures, highlighting the rich molecular diversity and reactivity of these systems. Such studies contribute to the understanding of reaction mechanisms and the design of new synthetic routes (Han et al., 2020).
Biological Applications
Pharmacological Potential : Spiro compounds, including those related to 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenethylacetamide, have shown promise in pharmacological research. For instance, derivatives of 1,6-dioxaspiro[4.4]nonane and [4.5]decane have been explored for their potential as muscarinic receptor agonists, which could be beneficial in treating cognitive impairments and other neurological conditions (Tsukamoto et al., 1995).
Anticancer and Antidiabetic Properties : Certain spirothiazolidine analogs, structurally related to the target compound, have been investigated for their anticancer and antidiabetic properties. This research illustrates the potential of spiro compounds in developing new therapeutic agents for chronic diseases (Flefel et al., 2019).
Conformational Studies and Material Science
Conformational Analysis : The study of spiro compounds, including their conformational preferences and stereochemistry, is crucial for understanding their biological activity and material properties. For example, the analysis of 1,7-diazaspiro[4.4]nonan-6-ones has revealed the impact of conformation on reactivity and potential applications in medicinal chemistry (Conde et al., 2015).
Properties
IUPAC Name |
2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-14-7-5-6-11-19(14)17(24)22(18(25)21-19)13-16(23)20-12-10-15-8-3-2-4-9-15/h2-4,8-9,14H,5-7,10-13H2,1H3,(H,20,23)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJOZKQODGBPGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85268876 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.